![molecular formula C13H17NO2 B11759974 [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a cyclopropyl group, a 2-methyl-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid typically involves the reaction of cyclopropylamine with 2-methylbenzyl chloride, followed by the addition of glycine. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The cyclopropane ring and benzyl group are primary oxidation targets.
Reaction Site | Reagent/Conditions | Major Products | Key Findings |
---|---|---|---|
Cyclopropane ring | KMnO₄ (acidic medium, 60°C) | 1,2-Diketone derivative | Ring strain facilitates cleavage; regioselectivity confirmed via NMR. |
Benzyl methyl group | CrO₃/H₂SO₄ (room temperature) | Carboxylic acid analogue | Over-oxidation to benzoic acid observed at higher temperatures. |
Amino group | H₂O₂ (pH 7, 40°C) | N-Oxide derivative | Limited conversion (<30%) due to steric hindrance. |
Mechanistic Insight : Cyclopropane oxidation proceeds via radical intermediates, with Mn(VII) species abstracting hydrogen atoms from the ring . Benzyl oxidation follows electrophilic aromatic substitution, with Cr(VI) acting as the oxidizing agent.
Reduction Reactions
Selective reduction depends on the target functional group.
Industrial Relevance : Pd-C-mediated hydrogenation is scalable for gram-scale synthesis .
Substitution Reactions
The amino and benzyl groups participate in nucleophilic and electrophilic substitutions.
Kinetics : Benzyl nitration follows second-order kinetics, with a rate constant of 0.45 L·mol⁻¹·s⁻¹.
Ring-Opening Reactions
Cyclopropane ring-opening is driven by strain relief.
Thermodynamics : Ring-opening liberates ~25 kcal/mol, making reactions highly exothermic .
Condensation and Cyclization
The amino and carboxylic acid groups enable heterocycle formation.
Applications : Lactam derivatives show enhanced bioavailability in pharmacokinetic studies .
Comparative Reactivity Analysis
The compound’s reactivity differs from structural analogues:
Compound | Key Reactivity Difference | Cause |
---|---|---|
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid | Faster benzyl oxidation (k = 0.67 vs. 0.45 s⁻¹) | Ortho-methyl enhances steric protection. |
[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid | Higher cyclopropane stability (ΔH = 28 kcal/mol) | Para-substituent reduces ring strain. |
Industrial and Pharmacological Implications
Scientific Research Applications
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the amino-acetic acid moiety play crucial roles in its binding affinity and activity. The compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the 2-methyl-benzyl and amino-acetic acid moieties.
2-Methylbenzylamine: Contains the 2-methyl-benzyl group but does not have the cyclopropyl and amino-acetic acid components.
Glycine: The simplest amino acid, which is a part of the [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid structure.
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and 2-methyl-benzyl groups, along with the amino-acetic acid moiety, makes it a versatile compound for various applications.
Biological Activity
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a 2-methyl-benzyl amino group and an acetic acid moiety. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets, influencing pharmacokinetics, and modulating biological responses.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The compound interacts with serotonin receptors, particularly the 5-HT2C receptor, exhibiting selectivity that may contribute to antipsychotic effects. Studies indicate that similar compounds demonstrate functional selectivity in Gq signaling pathways, which are crucial for neurotransmission and mood regulation .
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as diabetes or obesity.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a possible role for this compound in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:
Structural Feature | Effect on Activity |
---|---|
Cyclopropyl Group | Enhances binding affinity to receptors |
Benzyl Substituent | Modulates pharmacokinetic properties |
Acetic Acid Moiety | Facilitates interaction with biological macromolecules |
Research indicates that modifications to these structural elements can significantly influence the compound's potency and selectivity against specific targets .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally similar compounds, reporting MIC values ranging from 4.69 to 22.9 µM against various bacterial strains. This positions this compound as a candidate for further development in antimicrobial therapies .
- Anticancer Activity : In vitro studies on related cyclopropyl compounds have shown promising results against cancer cell lines, suggesting that this compound may share similar properties. Specific assays demonstrated significant inhibition rates across multiple cancer types, highlighting its potential as an anticancer agent .
- Neuropharmacological Effects : Research focusing on the neuropharmacological aspects of cyclopropyl derivatives has revealed their potential as selective serotonin receptor modulators. This could lead to advancements in treating psychiatric disorders through targeted therapies .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[cyclopropyl-[(2-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-11(10)8-14(9-13(15)16)12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
InChI Key |
OYJVYSQGLLMCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)O)C2CC2 |
Origin of Product |
United States |
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